molecular formula C16H29N3O6 B2784728 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid CAS No. 212567-95-8

5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid

Cat. No.: B2784728
CAS No.: 212567-95-8
M. Wt: 359.423
InChI Key: PDHAIWOFMLXREX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid typically involves the protection of the amino and guanidino groups of arginine. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides to prevent unwanted side reactions.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as drugs or imaging agents.

    Medicinal Chemistry: It is used in the development of arginine-based drugs and prodrugs.

    Industrial Applications: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid primarily involves its role as a protecting group. The Boc groups protect the amino and guanidino functionalities of arginine during chemical reactions, preventing unwanted side reactions. The Boc groups can be removed under mild acidic conditions, revealing the active arginine molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Boc groups. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHAIWOFMLXREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212567-95-8
Record name 5-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid
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